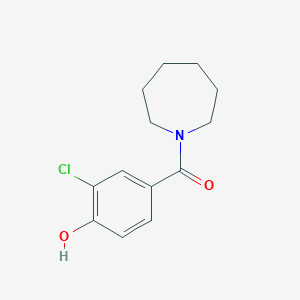
Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone, also known as AZCHM, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth, inflammation, and neurodegeneration. Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone has been shown to inhibit the activity of several kinases and phosphatases, which are important regulators of cellular processes.
Biochemical and Physiological Effects:
Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone has been found to have several biochemical and physiological effects in animal models and cell cultures. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and improve cognitive function in animal models of neurodegenerative diseases. Additionally, Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone is its relatively simple synthesis method, which allows for easy production and purification of the compound. Additionally, Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone has been found to have low toxicity and good solubility in aqueous solutions, making it suitable for use in cell culture and animal studies. However, one limitation of Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone is its limited availability and high cost, which may hinder its widespread use in scientific research.
Orientations Futures
There are several future directions for research on Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone. One area of interest is the development of Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone and its effects on various cellular processes. Furthermore, the synthesis method of Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone can be optimized to improve the yield and purity of the compound. Finally, more studies are needed to assess the safety and efficacy of Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone in human clinical trials.
Méthodes De Synthèse
Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone can be synthesized through a multi-step process involving the reaction of 3-chloro-4-hydroxybenzaldehyde with azepane in the presence of a base, followed by further reactions and purification steps. This synthesis method has been optimized by several research groups to improve the yield and purity of Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone.
Applications De Recherche Scientifique
Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone has shown potential in several areas of scientific research, including cancer treatment, neurodegenerative diseases, and inflammation. Studies have shown that Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone has anti-inflammatory properties that may be useful in treating inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-11-9-10(5-6-12(11)16)13(17)15-7-3-1-2-4-8-15/h5-6,9,16H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYMZWIQSNNSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-(3-chloro-4-hydroxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


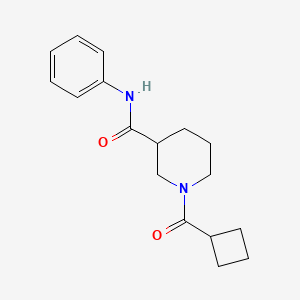
![N-[(2-methoxyphenyl)methyl]-2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7465854.png)
![N-[1-(furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B7465861.png)
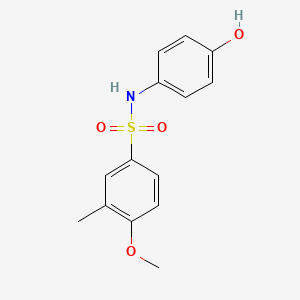
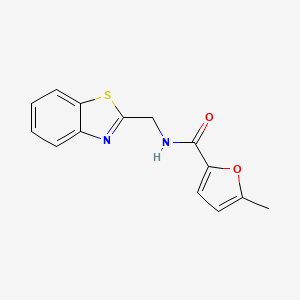
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465870.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)

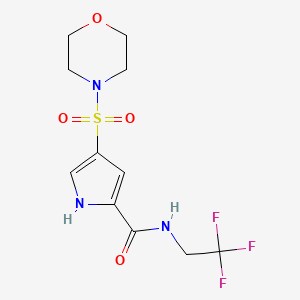
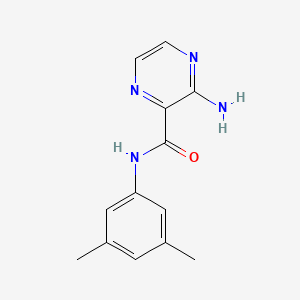

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)